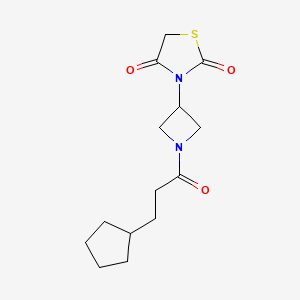
N-(4-acetylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide, also known as AMPA, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. AMPA belongs to the class of pyrimidine derivatives and has been synthesized through various methods.
Applications De Recherche Scientifique
Structural and Chemical Analysis
The compound's structure and chemical properties have been a subject of interest in several studies. For example, Banfield et al. (1987) proposed a similar compound's structure based on crystal structure analysis, highlighting the significance of structural determination in understanding these compounds' chemical behavior (Banfield, Fallon, & Gatehouse, 1987).
Photovoltaic Efficiency and Ligand-Protein Interactions
In a study by Mary et al. (2020), derivatives of similar compounds were analyzed for their potential in photovoltaic applications and as photosensitizers in dye-sensitized solar cells. The study also explored their non-linear optical activity and interactions with biological targets like Cyclooxygenase 1 (COX1) (Mary et al., 2020).
Crystal Structure Investigations
Research by Subasri et al. (2016) focused on the crystal structures of related compounds, revealing insights into their molecular conformations and stability, which is crucial for understanding their chemical and biological properties (Subasri et al., 2016).
Antibacterial Properties
Desai et al. (2008) synthesized and evaluated similar compounds for their antibacterial activity. This study highlights the potential of these compounds in medical applications, especially in combating bacterial infections (Desai, Shah, Bhavsar, & Saxena, 2008).
Synthesis and Biological Evaluation
Mistry et al. (2009) conducted a study on the synthesis of similar compounds and evaluated their antimicrobial activity. The findings from this study contribute to the understanding of how these compounds can be synthesized and their potential use as antimicrobial agents (Mistry, Desai, & Intwala, 2009).
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-10-7-15(21)18(9-16-10)8-14(20)17-13-5-3-12(4-6-13)11(2)19/h3-7,9H,8H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSFBZSHSPAQJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)NC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[(2R,3R)-2-(2-Propan-2-ylpyrazol-3-yl)oxolan-3-yl]carbamoyl]benzenesulfonyl fluoride](/img/structure/B2640294.png)

![2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide](/img/structure/B2640298.png)

![3-fluoro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2640305.png)
![5-Bromo-N-[2-(prop-2-enoylamino)ethyl]pyridine-2-carboxamide](/img/structure/B2640306.png)

![Tert-butyl 2-[(6-chloropyridazin-3-yl)amino]acetate](/img/structure/B2640308.png)

![N-[5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-3-pyridin-2-ylisothiazol-4-yl]acetamide](/img/structure/B2640311.png)



